molecular formula C23H21ClN4O2S B11584581 (2Z)-6-(4-chlorobenzyl)-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-chlorobenzyl)-2-[4-(diethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11584581
M. Wt: 453.0 g/mol
InChI Key: HKIBTLXOVCQORL-ZHZULCJRSA-N
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Description

The compound (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with suitable amines or hydrazines.

    Coupling of the Rings: The thiazole and triazine rings are then coupled through a condensation reaction, often facilitated by a catalyst such as a Lewis acid.

    Introduction of Substituents: The substituents, including the 4-chlorophenyl and 4-diethylaminophenyl groups, are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.

Industry

In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-[(4-METHOXYPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2Z)-6-[(4-FLUOROPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21ClN4O2S

Molecular Weight

453.0 g/mol

IUPAC Name

(2Z)-6-[(4-chlorophenyl)methyl]-2-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21ClN4O2S/c1-3-27(4-2)18-11-7-16(8-12-18)14-20-22(30)28-23(31-20)25-21(29)19(26-28)13-15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3/b20-14-

InChI Key

HKIBTLXOVCQORL-ZHZULCJRSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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